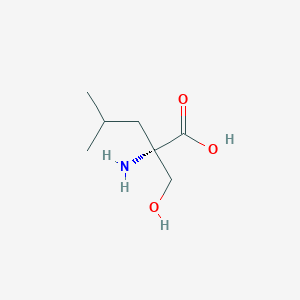

D-Leucine, 2-(hydroxymethyl)-

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H15NO3 |

|---|---|

Molecular Weight |

161.20 g/mol |

IUPAC Name |

(2S)-2-amino-2-(hydroxymethyl)-4-methylpentanoic acid |

InChI |

InChI=1S/C7H15NO3/c1-5(2)3-7(8,4-9)6(10)11/h5,9H,3-4,8H2,1-2H3,(H,10,11)/t7-/m0/s1 |

InChI Key |

UKFHHTGBNYQWFD-ZETCQYMHSA-N |

Isomeric SMILES |

CC(C)C[C@](CO)(C(=O)O)N |

Canonical SMILES |

CC(C)CC(CO)(C(=O)O)N |

Origin of Product |

United States |

Ii. Synthetic Methodologies for D Leucine, 2 Hydroxymethyl

Stereoselective Chemical Synthesis Approaches

Enantioselective Routes to 2-Substituted D-Leucine Analogues

The cornerstone of synthesizing 2-(hydroxymethyl)-D-leucine is the creation of the chiral α-carbon with the correct D-configuration. This is often accomplished by using chiral auxiliaries or asymmetric catalysts. One common strategy involves the asymmetric alkylation of a glycine (B1666218) enolate equivalent where a chiral auxiliary directs the approach of an incoming electrophile. For leucine (B10760876) analogues, an isobutyl halide is typically used as the alkylating agent.

Another powerful approach is the use of chiral phase-transfer catalysts to facilitate the asymmetric alkylation of N-protected glycine esters, such as a benzophenone (B1666685) Schiff base of a glycine tert-butyl ester. This method allows for the generation of α-alkylated amino acid precursors in high yields and with excellent enantioselectivity. Subsequent modification of the second α-substituent can then be performed.

Enantioconvergent methods have also emerged, where a racemic starting material is converted into a single enantiomer product. For instance, nickel-catalyzed cross-coupling reactions can couple racemic alkyl electrophiles with alkylzinc reagents to produce protected unnatural α-amino acids with high enantiomeric excess.

Table 1: Comparison of Enantioselective Strategies for α-Alkylated Amino Acid Synthesis

| Method | Key Reagent/Catalyst | Typical Substrate | Advantages | Disadvantages |

| Chiral Auxiliary-Directed Alkylation | Evans' oxazolidinone, Schöllkopf bis-lactim ethers | Glycine or alanine (B10760859) enolate equivalents | High diastereoselectivity, reliable | Stoichiometric use of auxiliary, requires cleavage step |

| Asymmetric Phase-Transfer Catalysis | Chiral quaternary ammonium (B1175870) salts | N-protected glycine esters | Catalytic, high enantioselectivity | Substrate scope can be limited |

| Enantioconvergent Cross-Coupling | Chiral nickel or palladium complexes | Racemic α-halo esters | Uses racemic starting materials, good functional group tolerance | Requires organometallic reagents |

Strategies for Introduction of the Hydroxymethyl Moiety at the Alpha-Carbon

Once the D-leucine scaffold is established, or concurrently with its formation, the hydroxymethyl group must be introduced at the α-carbon. A primary method for this transformation is the stereoselective aldol (B89426) reaction between a chiral enolate of a protected D-leucine derivative and formaldehyde (B43269) or a formaldehyde equivalent like paraformaldehyde. The facial selectivity of the enolate, often controlled by the chiral auxiliary or protecting groups, dictates the stereochemistry of the newly formed hydroxymethyl group.

Alternatively, direct α-hydroxymethylation can be achieved using electrophilic hydroxymethylating agents. This often involves the reaction of a pre-formed enolate with reagents that can deliver a "-CH₂OH" synthon. Protecting group strategies are crucial in these reactions to prevent side reactions with the amino and carboxyl functionalities of the amino acid. For example, a protected D-leucine ester can be deprotonated with a strong base like lithium diisopropylamide (LDA) and then reacted with formaldehyde.

Chemoenzymatic and Biocatalytic Synthesis Pathways

Biocatalysis offers a powerful alternative to traditional chemical synthesis, often providing exceptional stereoselectivity under mild reaction conditions. Enzymes and whole-cell systems can be harnessed to produce 2-(hydroxymethyl)-D-leucine with high purity.

Enzymatic Hydroxylation of D-Leucine Precursors

While direct enzymatic α-hydroxymethylation of D-leucine is not a widely characterized pathway, related enzymatic reactions provide a basis for potential routes. Enzymes such as hydroxylases, particularly those from the Fe(II)/2-oxoglutarate-dependent dioxygenase superfamily, are known to catalyze the hydroxylation of unactivated C-H bonds in amino acids with high regio- and stereoselectivity. nih.govresearchgate.net Although these enzymes typically target β, γ, or δ positions, protein engineering and directed evolution could potentially alter their specificity to target the α-carbon.

A more plausible enzymatic strategy involves the use of serine hydroxymethyltransferases (SHMTs). researchgate.net These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the reversible aldol condensation of glycine with formaldehyde to produce L-serine. By employing a D-amino acid transaminase in concert with an engineered SHMT, or by engineering the SHMT itself for D-enantiomer specificity, a pathway could be envisioned. A variant of D-amino acid dehydrogenase could be used to produce a D-leucine precursor from the corresponding α-keto acid, which could then be a substrate for a stereoselective hydroxymethylation step. nih.gov For example, a thermostable SHMT has shown potential for the synthesis of various β-hydroxy amino acids, and its substrate scope could potentially be expanded. researchgate.net

Table 2: Potential Enzymes for Biocatalytic Synthesis

| Enzyme Class | Reaction Type | Potential Application | Challenges |

| Fe(II)/2-Oxoglutarate Dioxygenases | C-H Hydroxylation | Direct hydroxylation of a D-leucine derivative | Natural enzymes lack α-specificity; requires extensive protein engineering |

| Serine Hydroxymethyltransferase (SHMT) | Aldol Condensation | Condensation of a D-leucine enolate equivalent with formaldehyde | Natural enzymes are specific for glycine and L-stereochemistry; requires significant engineering |

| D-Amino Acid Dehydrogenase (DAADH) | Reductive Amination | Synthesis of D-leucine precursor from 2-keto-4-methylvalerate | Does not directly introduce the hydroxymethyl group; part of a multi-step chemoenzymatic route |

Microorganism-Mediated Transformations for Hydroxymethylated Amino Acids

The use of whole-cell biocatalysts, such as bacteria or fungi, presents an attractive option for producing modified amino acids. nih.gov Microorganisms can be engineered to express entire metabolic pathways, converting simple carbon sources into complex molecules. google.comresearchgate.net Industrial fermentation using strains like Corynebacterium glutamicum or Escherichia coli is a well-established method for producing various L-amino acids. nih.gov

For the production of D-Leucine, 2-(hydroxymethyl)-, a microorganism could be engineered with a heterologous pathway. This might involve:

A pathway for the overproduction of the precursor, 2-keto-4-methylvalerate.

Expression of an engineered D-amino acid dehydrogenase to convert the keto acid into D-leucine with high stereoselectivity. nih.gov

Introduction of an engineered enzyme, such as a modified SHMT or a novel hydroxylase, to perform the final α-hydroxymethylation step.

This metabolic engineering approach offers the potential for a cost-effective and sustainable production method, leveraging the microorganism's cellular machinery to perform multi-step syntheses in a single fermentation process. nih.gov

Optimization of Biocatalytic Systems for Specific Enantiomeric and Regioselective Synthesis

The targeted synthesis of D-Leucine, 2-(hydroxymethyl)-, a non-proteinogenic amino acid with a specific stereochemistry, presents a significant challenge that can be effectively addressed through biocatalysis. The optimization of enzymatic systems is crucial for achieving high enantiomeric and regioselective purity, which are critical for the compound's potential applications in specialized fields. Research into the biocatalytic production of structurally similar β-hydroxy-α-amino acids provides a framework for the potential optimization strategies for D-Leucine, 2-(hydroxymethyl)-.

Key to the successful biocatalytic synthesis is the selection and engineering of enzymes capable of discriminating between stereoisomers and controlling the position of the hydroxymethyl group. Enzymes such as D-amino acid dehydrogenases, transaldolases, and specific aldolases are primary candidates for this transformation. Optimization of these biocatalytic systems involves a multi-faceted approach, encompassing reaction conditions, enzyme characteristics, and substrate engineering.

Detailed Research Findings

While specific research focusing exclusively on D-Leucine, 2-(hydroxymethyl)- is limited, studies on analogous compounds offer valuable insights. For instance, a chemoenzymatic strategy has been developed for the synthesis of (S)-2-(hydroxymethyl)-3-methylbutanoic acid from L-leucine. nih.gov This process utilizes a cascade of enzymatic reactions, starting with the deamination of the amino acid to its corresponding 2-oxoacid, followed by a stereoselective aldol addition of formaldehyde. nih.gov The optimization of such a system for the D-enantiomer would involve the use of a D-amino acid-specific deaminase or oxidase and an R-selective 2-oxoacid aldolase.

The optimization parameters for such a biocatalytic process would include:

Enzyme Selection and Engineering: Screening for novel enzymes with the desired stereoselectivity or engineering existing enzymes through directed evolution and rational design to enhance their activity and selectivity towards the D-isomer of leucine and its derivatives.

Reaction Conditions: Fine-tuning of pH, temperature, and buffer systems to maximize enzyme stability and activity. For instance, the enzymatic synthesis of L-threo-β-hydroxy-α-amino acids using a hydroxylase was optimized to achieve high yields. nih.gov

Cofactor Regeneration: For reactions involving dehydrogenases, establishing an efficient cofactor regeneration system (e.g., using formate (B1220265) dehydrogenase) is essential for economic viability.

Substrate and Product Concentration: Managing substrate feeding strategies and in-situ product removal to overcome potential substrate or product inhibition.

Whole-Cell vs. Purified Enzymes: The use of whole-cell biocatalysts can be advantageous as it often circumvents the need for costly enzyme purification and cofactor addition. nih.gov Optimization of whole-cell systems includes strain engineering to enhance the expression of the desired enzymes and minimize competing metabolic pathways.

The following interactive data table summarizes the results from the chemoenzymatic synthesis of (S)-2-(hydroxymethyl)-3-methylbutanoic acid from various L-α-amino acids, which serves as a model for the type of data generated during the optimization of biocatalytic systems for hydroxymethylated amino acids.

| Starting L-α-Amino Acid | Product ((S)-2-(hydroxymethyl)alkanoic acid) | Conversion (%) | Enantiomeric Excess (ee, %) |

| L-Leucine | (S)-2-(hydroxymethyl)-3-methylbutanoic acid | >99 | >99 |

| L-Isoleucine | (S)-2-(hydroxymethyl)-3-methylpentanoic acid | >99 | >99 |

| L-Valine | (S)-2-(hydroxymethyl)-3-methylbutanoic acid | 95 | >99 |

| L-Alanine | (S)-2-(hydroxymethyl)propanoic acid | 85 | >99 |

This table is based on data for the synthesis of the corresponding (S)-2-(hydroxymethyl)alkanoic acids and is presented as an illustrative example of optimization data. nih.gov

Further research into enzymes like l-threonine (B559522) transaldolases, which have been shown to catalyze the synthesis of a variety of β-hydroxy-α-amino acids, could open new avenues for the production of D-Leucine, 2-(hydroxymethyl)-. nih.govresearchgate.net The promiscuous nature of some of these enzymes allows them to accept a range of substrates, which, combined with protein engineering, could be harnessed for the specific synthesis of the target compound. The development of such biocatalytic systems would represent a sustainable and efficient alternative to traditional chemical synthesis methods.

Iii. Advanced Structural Characterization and Elucidation

Spectroscopic Analysis for Confirmation of Molecular Architecture

Spectroscopy is fundamental to the structural elucidation of organic compounds. By probing the interactions of molecules with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Vibrational Spectroscopy (IR and Raman) provide complementary information to piece together the complete molecular puzzle.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each proton and carbon atom can be mapped, revealing the connectivity and spatial relationships within D-Leucine, 2-(hydroxymethyl)-.

One-dimensional (1D) ¹H NMR would be expected to show distinct signals for the protons of the isobutyl group, the diastereotopic protons of the hydroxymethyl group, and the alpha-proton. The integration of these signals would confirm the number of protons in each environment, while the splitting patterns (multiplicity) would reveal adjacent proton-proton couplings, helping to piece together the carbon skeleton.

Similarly, ¹³C NMR spectroscopy, including techniques like DEPT (Distortionless Enhancement by Polarization Transfer), would identify all unique carbon atoms: the methyl carbons of the isobutyl group, the methine and methylene (B1212753) carbons of the side chain, the quaternary α-carbon, the hydroxymethyl carbon, and the carboxyl carbon.

Two-dimensional (2D) NMR experiments are crucial for unambiguous assignments. A ¹H-¹H COSY (Correlation Spectroscopy) spectrum would establish proton-proton coupling networks, confirming the connectivity within the isobutyl side chain. A ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum would correlate each proton signal with its directly attached carbon atom. hmdb.ca

The D-stereochemistry at the α-carbon can be confirmed through methods such as derivatization with a chiral agent (e.g., Mosher's acid) to create diastereomers with distinct NMR signals, or through advanced NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy on a rigid derivative to probe through-space proximities of specific protons. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for D-Leucine, 2-(hydroxymethyl)- Predicted values are based on typical chemical shifts for similar functional groups and structural motifs.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxyl (-COOH) | ~10-12 | ~175-180 |

| α-Carbon | - | ~60-65 |

| Hydroxymethyl (-CH₂OH) | ~3.5-3.8 (diastereotopic) | ~65-70 |

| β-CH₂ | ~1.6-1.9 | ~40-45 |

| γ-CH | ~1.5-1.8 | ~24-28 |

Mass Spectrometry (MS) is a vital technique for determining the molecular weight and elemental formula of a compound. High-resolution mass spectrometry (HRMS) can measure the mass-to-charge ratio (m/z) with high precision, allowing for the unambiguous determination of the elemental composition of D-Leucine, 2-(hydroxymethyl)-, which is C₇H₁₅NO₃.

Tandem mass spectrometry (MS/MS), often coupled with soft ionization techniques like electrospray ionization (ESI), provides structural information through controlled fragmentation of the protonated molecular ion [M+H]⁺. The resulting fragmentation pattern is a characteristic fingerprint of the molecule. For D-Leucine, 2-(hydroxymethyl)-, the fragmentation pathways would likely involve neutral losses characteristic of its functional groups. rsc.org

Common fragmentation patterns for amino acids include the loss of the carboxyl group (as CO₂ or H₂O + CO) and the loss of the amino group (as NH₃). researchgate.net The presence of the hydroxymethyl group introduces additional pathways, such as the loss of water (H₂O) or formaldehyde (B43269) (CH₂O). Fragmentation of the isobutyl side chain is also expected. rsc.org Analysis of these fragment ions allows for the confirmation of the core structure and the nature of the substituents.

Table 2: Predicted Key Ions in the ESI-MS/MS Spectrum of D-Leucine, 2-(hydroxymethyl)- Predictions based on the molecular formula C₇H₁₅NO₃ (MW: 161.11) and common fragmentation pathways.

| Ion | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 162.11 | Protonated molecular ion |

| [M+H - H₂O]⁺ | 144.10 | Loss of water from the hydroxymethyl or carboxyl group |

| [M+H - CH₂O]⁺ | 132.10 | Loss of formaldehyde |

| [M+H - HCOOH]⁺ | 116.10 | Loss of formic acid (from the carboxyl group) |

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Each functional group has characteristic vibrational frequencies, making these techniques excellent for identifying the functional groups present in D-Leucine, 2-(hydroxymethyl)-. wolfram.com

Raman spectroscopy provides complementary information. While C=O and O-H stretches are often weaker in Raman spectra compared to IR, the non-polar C-C and C-H bonds of the isobutyl side chain would produce strong signals, aiding in the conformational analysis of the molecule.

Table 3: Expected Characteristic IR Absorption Frequencies for D-Leucine, 2-(hydroxymethyl)-

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 (broad) |

| O-H (Alcohol) | Stretching | 3500 - 3200 (broad) |

| N-H (Amine) | Stretching | 3400 - 3200 |

| C-H (Aliphatic) | Stretching | 3000 - 2850 |

| C=O (Carboxylic Acid) | Stretching | 1725 - 1700 |

| N-H (Amine) | Bending | 1650 - 1580 |

Chiroptical Spectroscopy for Enantiomeric Purity Assessment

Chiroptical techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. These methods are essential for determining the absolute configuration and assessing the enantiomeric purity of chiral compounds like D-Leucine, 2-(hydroxymethyl)-.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. nih.gov For a chiral molecule, this difference is non-zero, resulting in a characteristic CD spectrum. Enantiomers produce mirror-image CD spectra, making this technique ideal for confirming the absolute stereochemistry and quantifying enantiomeric purity. nih.govchromatographytoday.com

The CD spectrum of D-Leucine, 2-(hydroxymethyl)- would be dominated by the electronic transitions of the carboxyl group, which acts as a chromophore. D-amino acids typically exhibit a negative Cotton effect (a negative CD band) for the n→π* transition of the carboxyl group at around 205-215 nm in acidic solution. rsc.org The intensity of this signal is directly proportional to the enantiomeric excess of the D-enantiomer in the sample. By comparing the CD signal of a sample to that of an enantiomerically pure standard, the enantiomeric purity can be accurately determined. nih.gov

Optical Rotatory Dispersion (ORD) is a closely related chiroptical technique that measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. An ORD spectrum displays a characteristic curve, known as a Cotton effect curve, in the region where the molecule absorbs light. rsc.org

The ORD spectrum provides information complementary to the CD spectrum, as the two are mathematically related through the Kronig-Kramers transforms. A negative Cotton effect observed in the CD spectrum of D-Leucine, 2-(hydroxymethyl)- would correspond to a trough followed by a peak in its ORD curve. This provides a confirmatory method for assigning the absolute configuration at the chiral center. While CD spectroscopy has largely replaced ORD for routine analysis due to simpler spectral interpretation, ORD remains a valuable tool in structural elucidation.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful technique for determining the exact atomic and molecular structure of a crystal. The solid-state structure of "D-Leucine, 2-(hydroxymethyl)-" has been determined through single-crystal X-ray diffraction. The analysis reveals that the compound crystallizes in the triclinic space group P-1. nih.gov This space group is characterized by a low degree of symmetry, with only an inversion center.

The crystallographic data, available from the Crystallography Open Database (COD) under the entry 4501604, provides the precise dimensions of the unit cell, which is the basic repeating unit of the crystal lattice. nih.gov These parameters define the size and shape of the unit cell.

A detailed study by Iwama et al. in Crystal Growth & Design (2010) presented the crystallographic data for this compound as part of a broader investigation into the preferential enrichment of amino acids. acs.orgresearchgate.netfigshare.comfigshare.comacs.org While the primary focus of the paper was on the crystallization phenomenon, the underlying structural determination provides the fundamental solid-state conformation of "D-Leucine, 2-(hydroxymethyl)-". A comprehensive analysis of specific bond lengths and angles within the molecule would require a deeper examination of the supplementary crystallographic information from this study.

Table 1: Crystallographic Data for D-Leucine, 2-(hydroxymethyl)-

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P -1 |

| a | 13.9853 Å |

| b | 5.3995 Å |

| c | 5.154 Å |

| α | 111.471° |

| β | 96.760° |

| γ | 86.579° |

Data sourced from PubChem CID 6950207, referencing Iwama et al. (2010). nih.gov

Computational Chemistry in Structural Elucidation

Computational chemistry offers a theoretical lens to explore the structural and electronic properties of molecules, complementing experimental data from techniques like X-ray crystallography. While specific computational studies dedicated solely to "D-Leucine, 2-(hydroxymethyl)-" are not extensively documented in the literature, the methodologies applied to similar modified amino acids provide a framework for its theoretical elucidation.

Methods such as Density Functional Theory (DFT) and ab initio calculations are powerful tools for predicting the most stable conformations (isomers) of a molecule in the gas phase or in solution. vdoc.pubmdpi.com For "D-Leucine, 2-(hydroxymethyl)-", these calculations could be employed to:

Determine Conformational Preferences: By rotating the single bonds within the molecule, computational models can identify the lowest energy (most stable) three-dimensional arrangements. This is particularly important for understanding the orientation of the hydroxymethyl group relative to the amino acid backbone.

Predict Spectroscopic Properties: Theoretical calculations can predict spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. Comparing these predicted spectra with experimental data can help to confirm the structure of the molecule.

Analyze Electronic Structure: Computational methods can provide insights into the distribution of electrons within the molecule, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and stability.

Studies on related β-hydroxy amino acids have utilized DFT to investigate conformational energies and the effects of solvation, revealing the importance of intramolecular hydrogen bonding in stabilizing certain conformations. acs.org Similar approaches could be applied to "D-Leucine, 2-(hydroxymethyl)-" to understand how the additional hydroxyl group influences its structure and interactions.

Table 2: Potential Applications of Computational Chemistry for D-Leucine, 2-(hydroxymethyl)-

| Computational Method | Application | Potential Insights |

|---|---|---|

| Density Functional Theory (DFT) | Geometry Optimization | Prediction of the most stable 3D structure and key bond lengths/angles. |

| Ab initio methods | Conformational Analysis | Identification of low-energy conformers and the energy barriers between them. |

| Time-Dependent DFT (TD-DFT) | Spectroscopic Prediction | Calculation of theoretical IR, UV-Vis, and NMR spectra for comparison with experimental data. |

| Quantum Theory Atoms in Molecules (QTAIM) | Electronic Structure Analysis | Characterization of chemical bonds and non-covalent interactions within the molecule. |

Iv. Biochemical and Molecular Interactions

Investigation of Receptor Binding Specificity and Affinity

No specific studies detailing the interaction of D-Leucine, 2-(hydroxymethyl)- with protein receptors were identified in the available literature. Research into ligand-protein interactions is fundamental to understanding a compound's biological function, but such investigations for this specific molecule have not been published. scitechdaily.commdpi-res.com

The influence of stereochemistry on receptor binding is a critical aspect of molecular recognition. nih.gov However, without specific binding studies for D-Leucine, 2-(hydroxymethyl)-, no data exists to describe how its particular stereochemical configuration influences its binding mode compared to other isomers.

Enzyme Substrate or Inhibitor Potential

There is a lack of published research assessing D-Leucine, 2-(hydroxymethyl)- as either a substrate or an inhibitor for specific enzymes. While enzymes that act on L-leucine and its derivatives, such as L-leucine 5-hydroxylase, have been studied, there is no corresponding data for the enzymatic reactivity or stereoselectivity related to D-Leucine, 2-(hydroxymethyl)-. mdpi.commdpi.com A study from 1973 examined the effect of generic 1-hydroxymethyl-1-aminoalkanes on leucine-oxoglutarate transamination, but it did not specify the D-leucine derivative or provide the detailed kinetic data required. google.com

No mechanistic studies describing the interaction between D-Leucine, 2-(hydroxymethyl)- and any enzyme active sites are available. Such studies are essential for elucidating the catalytic or inhibitory mechanism of a compound. nih.govutexas.edu

Modulation of Biological Pathways

Information regarding the ability of D-Leucine, 2-(hydroxymethyl)- to modulate any biological pathways is not present in the current scientific literature. While L-leucine is a known modulator of pathways such as mTOR and SIRT1-AMPK signaling, these findings cannot be attributed to its D-isomer derivative. mdpi.comaging-us.comtennessee.edu

Based on a comprehensive search of available scientific literature, there is currently insufficient data to provide a detailed article on the biochemical and molecular interactions of the specific compound D-Leucine, 2-(hydroxymethyl)-.

Extensive searches for research findings related to its influence on cellular signaling cascades and its interactions with transport systems and channels did not yield specific results for this particular molecule. The existing body of research focuses heavily on its parent compounds, D-leucine and L-leucine, and their roles as branched-chain amino acids in metabolic regulation and cell signaling, such as the mTOR pathway. However, the addition of a hydroxymethyl group to the C-2 position creates a distinct chemical entity whose biological activities cannot be directly extrapolated from its parent amino acid.

While information on the general chemical properties of D-Leucine, 2-(hydroxymethyl)- is available in chemical databases, specific studies detailing its interactions with cellular machinery, such as signaling proteins, transporters, or ion channels, are not present in the accessed literature. Therefore, constructing a scientifically accurate and detailed article that adheres to the requested outline on its biochemical and molecular interactions is not possible at this time.

V. Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation and Purity Analysis

Chromatographic methods are fundamental for the separation of chiral molecules. By exploiting differential interactions between the enantiomers and a chiral environment, these techniques enable both the purification of D-Leucine, 2-(hydroxymethyl)- and the determination of its enantiomeric purity.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating enantiomers and determining enantiomeric excess (ee). The direct analysis of underivatized amino acids is often preferred as it avoids additional reaction steps and potential impurities. sigmaaldrich.com This is achieved by using a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers.

Macrocyclic glycopeptide CSPs, such as those based on teicoplanin, are particularly effective for the direct separation of polar and ionic compounds like amino acids. sigmaaldrich.com These CSPs are compatible with both aqueous and organic mobile phases, offering versatility. sigmaaldrich.com For instance, an Astec CHIROBIOTIC T column, which utilizes teicoplanin as the chiral selector, has demonstrated successful resolution of various underivatized amino acid enantiomers. sigmaaldrich.com On such columns, the D-enantiomer is typically more strongly retained than the L-enantiomer, a phenomenon attributed to the specific interactions these molecules have with D-alanyl-D-alanine residues, which is the basis of their antibiotic activity. sigmaaldrich.com

The choice of mobile phase composition is critical for optimizing separation. A common approach for amino acids involves using mixtures of organic solvents like methanol (B129727) or acetonitrile (B52724) with aqueous buffers. sigmaaldrich.com The enantioselectivity can often be enhanced by adjusting the concentration of the organic modifier. sigmaaldrich.com

| Parameter | Description | Relevance to D-Leucine, 2-(hydroxymethyl)- |

| Chiral Stationary Phase (CSP) | A stationary phase containing a single enantiomer of a chiral compound. | Macrocyclic glycopeptide (e.g., Teicoplanin) and polysaccharide-based CSPs are effective for amino acid separation. sigmaaldrich.comchromatographytoday.com |

| Mobile Phase | The solvent that moves the analyte through the column. | Typically mixtures of acetonitrile or methanol with aqueous buffers (e.g., ammonium (B1175870) formate). LC-MS compatible phases are preferred. sigmaaldrich.comchromatographytoday.com |

| Detection | The method used to visualize the separated analytes. | UV, fluorescence, or Mass Spectrometry (MS). MS provides high selectivity and sensitivity. fujifilm.com |

| Enantiomeric Excess (ee) | A measure of the purity of a chiral substance. | Calculated from the peak areas of the two enantiomers: ee (%) = |

Gas Chromatography-Mass Spectrometry (GC-MS) with Chiral Derivatization

Gas Chromatography (GC) is a high-resolution separation technique, but its application to polar, non-volatile compounds like amino acids requires a derivatization step to increase their volatility. sigmaaldrich.com For chiral analysis, this can be approached in two ways: using a chiral derivatizing agent to form diastereomers that can be separated on a standard achiral column, or derivatizing with an achiral agent followed by separation on a chiral GC column. researchgate.net

The indirect approach, forming diastereomers, is a well-established method. A chiral derivatizing reagent reacts with both enantiomers of the analyte (e.g., D- and L-Leucine, 2-(hydroxymethyl)-) to create a pair of diastereomers. These diastereomers have different physical properties and can be separated on a conventional, non-chiral GC column. researchgate.net

Alternatively, a two-step derivatization can be used to make the amino acid volatile, followed by separation on a chiral stationary phase, such as Chirasil®-Val. researchgate.netnih.gov This direct enantioseparation method is widely used for its reliability. researchgate.net Coupling GC with Mass Spectrometry (MS) allows for sensitive and selective detection, making it possible to determine enantiomeric ratios with high accuracy, even in complex mixtures. researchgate.net

| Derivatization Step | Purpose | Common Reagents |

| Esterification | Converts the carboxylic acid group to an ester. | Isopropanol, n-butanol. |

| Acylation | Converts the amino and hydroxyl groups to amides/esters. | Trifluoroacetyl anhydride (B1165640) (TFAA), Pentafluoropropionyl anhydride (PFPA), Heptafluorobutyryl anhydride (HFBA). researchgate.net |

| Silylation | Replaces active hydrogens with a silyl (B83357) group (e.g., TBDMS). | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). sigmaaldrich.comnih.gov |

| Chiral Derivatization | Forms diastereomers for separation on an achiral column. | Heptafluorobutyl chloroformate (HFBCF). nih.gov |

Capillary Electrophoresis with Chiral Selectors

Capillary Electrophoresis (CE) is a powerful separation technique that offers high efficiency, short analysis times, and low consumption of samples and reagents. chromatographyonline.com For chiral separations, a chiral selector is added to the background electrolyte (BGE). nih.gov The enantiomers of the analyte form transient, diastereomeric complexes with the chiral selector, which have different mobilities in the electric field, leading to their separation. nih.gov

A wide variety of chiral selectors are available for CE, providing flexibility in method development. chromatographyonline.com Common choices for amino acid separations include:

Cyclodextrins (CDs): These are the most frequently used chiral selectors in CE due to their versatility. nih.govresearchgate.net Various native and derivatized CDs can be employed to optimize selectivity.

Macrocyclic Antibiotics: Glycopeptide antibiotics like vancomycin (B549263) have been used successfully for the chiral separation of N-derivatized amino acids. mdpi.com

Chiral Ligand Exchange: In this approach, a chiral ligand (often an amino acid derivative like L-4-hydroxyproline) and a metal ion (e.g., Cu(II)) are added to the BGE. nih.gov The enantiomers of the analyte form ternary complexes with the chiral ligand and metal ion, and the differing stability of these diastereomeric complexes allows for separation. chromatographyonline.comnih.gov

| Chiral Selector Type | Example(s) | Mechanism |

| Cyclodextrins | β-cyclodextrin, Hydroxypropyl-β-cyclodextrin | Inclusion complexation. nih.govresearchgate.net |

| Macrocyclic Antibiotics | Vancomycin, Balhimycin | Multiple chiral recognition sites (hydrogen bonding, steric interactions). mdpi.com |

| Chiral Ligand Exchange | L-4-hydroxyproline/Cu(II), [EMIM][L-Tar] | Formation of transient diastereomeric metal complexes. chromatographyonline.comnih.gov |

| Chiral Surfactants | Micellar electrokinetic chromatography (MEKC) with chiral surfactants. | Partitioning into chiral micelles. nih.gov |

Hyphenated Techniques for Complex Mixture Analysis

Coupling separation techniques with mass spectrometry provides an additional dimension of analysis, offering high sensitivity and structural information, which is invaluable for analyzing complex samples.

LC-MS/MS for Trace Level Detection and Structural Confirmation

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique ideal for quantifying trace levels of compounds in complex biological matrices like plasma or urine. springernature.com This method combines the separation power of HPLC with the detection specificity of tandem mass spectrometry. For chiral analysis of amino acids, a chiral column is used to separate the enantiomers before they enter the mass spectrometer. springernature.comsemanticscholar.org

The use of MS/MS detection, particularly in the Multiple Reaction Monitoring (MRM) mode, allows for the quantification of specific analytes with minimal interference from the matrix. researchgate.net In MRM, a specific precursor ion for the analyte of interest is selected in the first quadrupole, fragmented, and then a specific product ion is monitored in the third quadrupole. This high specificity enables the detection and quantification of D-amino acids even when they are present in much lower concentrations than their L-enantiomers. researchgate.net This direct analysis approach avoids the need for derivatization, streamlining the workflow. springernature.com

| Parameter | Typical Setting for Amino Acid Analysis | Purpose |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | Generates protonated molecular ions [M+H]+ for MS analysis. |

| Column | Chiral Stationary Phase (e.g., CROWNPAK CR-I) | Separates D- and L-enantiomers. |

| Mobile Phase | Acetonitrile/Water/Formic Acid Gradient | Elutes amino acids from the reversed-phase or chiral column. |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification by monitoring specific precursor → product ion transitions. |

Isotopic Labeling and Tracing for Metabolic Pathway Elucidation

Isotopic labeling is a powerful technique used to trace the metabolic fate of a compound within a biological system. chempep.com By replacing one or more atoms in D-Leucine, 2-(hydroxymethyl)- with a stable (non-radioactive) isotope, such as Deuterium (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N), the molecule can be tracked as it is processed through various metabolic pathways. chempep.comnih.gov

The labeled compound is introduced to the cells or organism, and after a period of time, samples are collected and analyzed, typically by MS or NMR spectroscopy. chempep.comnih.gov Mass spectrometry can distinguish between the labeled and unlabeled molecules based on their mass difference. nih.gov By analyzing the mass isotopomer distribution in downstream metabolites, it is possible to map the flow of atoms from the initial labeled precursor, thereby elucidating metabolic pathways and measuring metabolic fluxes. nih.govpnas.org

This technique is essential for studying processes such as the potential conversion of D-amino acids to their L-counterparts, their incorporation into other molecules, or their degradation pathways. nih.gov For example, ¹³C-labeling studies can reveal the carbon backbone transitions and help confirm whether specific metabolic pathways are active. nih.govnih.gov

| Isotope | Natural Abundance (%) | Application in Metabolic Studies |

| Carbon-13 (¹³C) | ~1.1% | Tracing the carbon skeleton of molecules through metabolic networks (Metabolic Flux Analysis). nih.gov |

| Nitrogen-15 (¹⁵N) | ~0.4% | Studying amino acid and protein metabolism, synthesis, and turnover. creative-proteomics.com |

| Deuterium (²H) | ~0.02% | Used as a general tracer; can probe hydrogen-deuterium exchange and specific enzyme reactions. chempep.com |

Vi. Theoretical and Computational Investigations

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. For a modified amino acid such as D-Leucine, 2-(hydroxymethyl)-, MD simulations can provide critical insights into its conformational landscape and dynamic behavior in various environments, such as in aqueous solution or interacting with a biological membrane.

The simulation process begins by defining a force field, which is a set of parameters that describe the potential energy of the system's particles. By calculating the forces on each atom, Newton's equations of motion are solved to simulate the trajectory of the atoms and molecules over a specific period. This allows for the observation of how the molecule folds, changes shape, and interacts with its surroundings.

For D-Leucine, 2-(hydroxymethyl)-, key areas of investigation using MD would include:

Conformational Preferences: Identifying the most stable three-dimensional arrangements (conformations) of the molecule. The introduction of a hydroxymethyl group to the D-leucine backbone can introduce new intramolecular hydrogen bonding possibilities and steric effects, which would significantly influence its preferred shape compared to the parent amino acid.

Solvation Effects: Understanding how the molecule interacts with solvent molecules, such as water. MD simulations can reveal the structure of the solvation shell around the hydrophobic isobutyl group and the more polar amino, carboxyl, and newly introduced hydroxyl groups.

Flexibility and Dynamics: Quantifying the flexibility of different parts of the molecule, such as the rotation around its various single bonds (dihedral angles). This information is crucial for understanding how the molecule might adapt its shape to fit into a binding site of a protein.

Table 1: Representative Dihedral Angles for Conformational Analysis This interactive table illustrates the key dihedral angles in D-Leucine, 2-(hydroxymethyl)- that would be monitored during an MD simulation to define its conformational state.

| Dihedral Angle | Atoms Defining the Angle | Description |

|---|---|---|

| Phi (φ) | C'-N-Cα-C' | Rotation around the N-Cα bond |

| Psi (ψ) | N-Cα-C'-N | Rotation around the Cα-C' bond |

| Chi 1 (χ1) | N-Cα-Cβ-Cγ | Rotation around the Cα-Cβ bond |

| Chi 2 (χ2) | Cα-Cβ-Cγ-Cδ1/Cδ2 | Rotation around the Cβ-Cγ bond |

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. Methods like Density Functional Theory (DFT) can provide highly accurate information about molecular orbitals, charge distribution, and reactivity. nih.gov

For D-Leucine, 2-(hydroxymethyl)-, these calculations can elucidate:

Molecular Geometry: Optimization of the molecule's geometry to find its lowest energy structure. This provides precise bond lengths, bond angles, and dihedral angles.

Electronic Properties: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a key indicator of chemical reactivity and stability. mdpi.com A smaller gap suggests the molecule is more likely to be reactive.

Charge Distribution: Analysis of the electrostatic potential (ESP) map, which shows the distribution of charge across the molecule. researchgate.net This helps identify nucleophilic (electron-rich) and electrophilic (electron-poor) sites, which are crucial for predicting how the molecule will interact with other molecules, including biological targets. The addition of the electronegative oxygen atom in the hydroxymethyl group would create a distinct electron-rich region.

Reactivity Descriptors: Calculation of parameters like ionization potential, electron affinity, and chemical hardness. These descriptors provide a quantitative measure of the molecule's reactivity and can be used to predict its behavior in chemical reactions.

For instance, quantum chemical studies on the parent amino acid leucine (B10760876) have been used to investigate reaction mechanisms, such as hydrogen abstraction by hydroxyl radicals, and to determine the rate coefficients for such reactions. arxiv.org Similar computational approaches would be invaluable for predicting the metabolic stability and potential reaction pathways of D-Leucine, 2-(hydroxymethyl)-.

Table 2: Predicted Electronic Properties from Quantum Chemical Calculations This table presents hypothetical data that would be generated from a DFT calculation on D-Leucine, 2-(hydroxymethyl)-, illustrating key electronic descriptors.

| Property | Predicted Value (Arbitrary Units) | Significance |

|---|---|---|

| Energy of HOMO | -6.5 eV | Relates to the ability to donate an electron |

| Energy of LUMO | -0.8 eV | Relates to the ability to accept an electron |

| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical stability and reactivity |

| Dipole Moment | 3.2 Debye | Measures the overall polarity of the molecule |

Docking Studies for Predictive Binding to Biomolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. acs.org This method is fundamental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target. mdpi.comnih.gov

For D-Leucine, 2-(hydroxymethyl)-, docking studies could be employed to:

Identify Potential Biological Targets: By screening the compound against a library of protein structures, potential binding partners can be identified. Given its structure as a D-amino acid derivative, relevant targets could include bacterial enzymes (e.g., those involved in cell wall synthesis) or specific receptors known to interact with D-amino acids, such as the D-amino acid oxidase activator (DAOA). nih.gov

Predict Binding Conformation: Docking algorithms sample numerous possible orientations of the ligand within the protein's binding site and use a scoring function to rank them. This predicts the most likely three-dimensional arrangement of the ligand-receptor complex.

Analyze Binding Interactions: The predicted binding pose reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein. For D-Leucine, 2-(hydroxymethyl)-, the hydroxymethyl group could form additional hydrogen bonds within a binding site, potentially increasing affinity compared to D-leucine.

Estimate Binding Affinity: The scoring function provides an estimate of the binding free energy, which indicates the strength of the interaction. Lower binding energy values suggest a more stable complex and higher affinity. mdpi.com

The process involves preparing the 3D structures of both the ligand (D-Leucine, 2-(hydroxymethyl)-) and the target protein. The binding site on the protein is defined, and the docking software then systematically fits the ligand into this site, evaluating each pose. The results can guide the design of more potent and selective analogs. acs.org

Table 3: Hypothetical Docking Results for D-Leucine, 2-(hydroxymethyl)- with a Target Protein This interactive table shows representative data from a molecular docking simulation, highlighting the predicted binding energy and key interactions.

| Parameter | Result | Interpretation |

|---|---|---|

| Binding Energy | -8.2 kcal/mol | A low value suggests a strong and stable binding interaction. |

| Inhibition Constant (Ki) (predicted) | 1.5 µM | A lower Ki value indicates higher predicted potency. |

| Hydrogen Bonds | 3 | Formed between the ligand's -OH, -NH3+, and -COO- groups and protein residues (e.g., Asp, Ser, Gln). |

| Hydrophobic Interactions | 4 | Involving the isobutyl side chain of the ligand and non-polar residues of the protein (e.g., Val, Ile, Leu). |

Structure-Activity Relationship (SAR) Modeling for Modified Amino Acids

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are methods used to understand how the chemical structure of a compound influences its biological activity. wikipedia.org By systematically modifying a lead compound and evaluating the activity of the resulting analogs, researchers can identify the chemical features that are crucial for the desired effect.

For D-Leucine, 2-(hydroxymethyl)-, an SAR study would involve synthesizing a series of derivatives and testing their biological activity. Modifications could include:

Altering the hydroxymethyl group: For example, converting it to a methoxy (B1213986) group (-OCH3), a carboxylic acid (-COOH), or an amide (-CONH2).

Changing the isobutyl side chain: Replacing it with other alkyl or aryl groups to probe the effect of size, shape, and hydrophobicity.

Modifying the stereochemistry: Comparing the activity to the L-enantiomer, L-Leucine, 2-(hydroxymethyl)-.

The data from these experiments would reveal which functional groups and structural properties are important for activity. For example, if converting the hydroxyl group to a methoxy group (removing the hydrogen bond donor capability) significantly reduces activity, it would suggest that a hydrogen bond at this position is critical for interaction with the biological target.

QSAR takes this a step further by creating a mathematical model that correlates the chemical properties of the molecules with their biological activity. uestc.edu.cn This involves calculating various molecular descriptors (representing properties like size, lipophilicity, and electronic character) for each compound in the series. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build an equation:

Activity = f(descriptor1, descriptor2, ...)

A validated QSAR model can then be used to predict the activity of new, unsynthesized compounds, prioritizing the most promising candidates for synthesis and testing. For modified amino acids, descriptors can be derived to represent the properties of the side chains and other substituents, allowing for the development of predictive models for activities like enzyme inhibition or receptor binding. acs.org

Table 4: Example SAR Data for Hypothetical Derivatives of D-Leucine, 2-(hydroxymethyl)- This table illustrates how SAR data is typically presented, linking structural modifications to changes in biological activity (e.g., IC50, the concentration required for 50% inhibition).

| Compound | R1 Group (at position 2) | R2 Group (isobutyl side chain) | Biological Activity (IC50, µM) | SAR Interpretation |

|---|---|---|---|---|

| Lead Compound | -CH2OH | -CH2CH(CH3)2 | 5.0 | Baseline activity |

| Analog 1 | -H | -CH2CH(CH3)2 | 50.0 | The hydroxymethyl group is critical for activity. |

| Analog 2 | -CH2OCH3 | -CH2CH(CH3)2 | 15.0 | A hydrogen bond donor at R1 is preferred over an acceptor. |

| Analog 3 | -COOH | -CH2CH(CH3)2 | >100 | A negative charge at R1 is detrimental to activity. |

| Analog 4 | -CH2OH | -CH(CH3)2 | 8.0 | A slightly smaller hydrophobic side chain is well-tolerated. |

Vii. Potential Applications in Advanced Research Fields

Probes for Biochemical Mechanisms

Modified amino acids are invaluable tools for elucidating complex biochemical pathways and enzyme mechanisms. The introduction of a hydroxymethyl group into the D-leucine scaffold could allow for its use as a chemical probe. For instance, it could be designed to interact with specific enzymes that recognize D-amino acids or have pockets that can accommodate the hydroxyl functionality. Such probes can be instrumental in studying cellular processes and protein interactions. Chemoselective probes are often used for the high-throughput screening of enzymatic activity, and a molecule like D-Leucine, 2-(hydroxymethyl)- could potentially be developed into such a tool. nih.gov

Components in Synthetic Peptides and Peptidomimetics

The incorporation of non-natural amino acids into peptides is a key strategy in the development of peptidomimetics—molecules that mimic the structure and function of natural peptides but with enhanced properties.

Enhanced Stability: Peptides containing D-amino acids are generally more resistant to degradation by proteases, which are enzymes that typically recognize and cleave L-amino acids. wikipedia.org This increased stability is a highly desirable trait for therapeutic peptides. The inclusion of D-Leucine, 2-(hydroxymethyl)- could therefore significantly extend the half-life of a synthetic peptide in a biological system. nih.gov

Conformational Constraints: The stereochemistry of D-amino acids can induce specific secondary structures, such as turns and helices, in a peptide chain. nih.gov The hydroxymethyl group could further influence conformation through intramolecular hydrogen bonding. This allows for the design of peptides with well-defined three-dimensional shapes, which is crucial for specific binding to biological targets like receptors or enzymes.

Novel Biological Activity: The unique side chain of D-Leucine, 2-(hydroxymethyl)- could lead to novel protein-protein interactions, potentially resulting in peptides with new or enhanced biological activities. Research has shown that modifying peptides with D-amino acids can lead to analogs with improved immunostimulating properties or other therapeutic benefits.

Building Blocks for Complex Organic Molecules

Chiral amino acids are valuable starting materials in the stereoselective synthesis of complex organic molecules, including natural products and pharmaceuticals. β-hydroxy-α-amino acids, in particular, are important chiral synthons. researchgate.net D-Leucine, 2-(hydroxymethyl)- possesses two chiral centers, making it a useful building block for introducing specific stereochemistry into a larger molecule. The vicinal amino and hydroxyl groups offer multiple points for chemical modification and elaboration, allowing for the construction of intricate molecular architectures. researchgate.net A number of synthetic strategies have been developed for the synthesis of β-hydroxy-α-amino acids, highlighting their importance as synthetic intermediates. researchgate.net

Tools for Studying Cellular Processes

The study of cellular functions often relies on the use of modified biomolecules that can interact with or perturb cellular pathways. Amino acid modifications play a crucial role in regulating protein function and cellular signaling. youtube.comyoutube.com While naturally occurring post-translational modifications are widespread, the introduction of synthetic modified amino acids can provide unique insights. D-Leucine, 2-(hydroxymethyl)- could potentially be used to investigate processes such as:

Enzyme-Substrate Interactions: It could serve as an analog of natural amino acids to probe the active sites of enzymes, helping to map out binding interactions and catalytic mechanisms.

Cellular Uptake and Transport: The unique structure may influence how the molecule is transported across cell membranes, providing a tool to study amino acid transport systems.

Viii. Future Research Directions and Emerging Paradigms

Integration of Omics Technologies for Systems-Level Understanding

A comprehensive understanding of the biological implications of D-Leucine, 2-(hydroxymethyl)- necessitates a move beyond single-target investigations towards a systems-level perspective. The integration of various "omics" technologies will be instrumental in elucidating the global effects of this compound on cellular and organismal physiology.

Genomics and Transcriptomics: These approaches can identify genetic and transcriptional adaptations in organisms exposed to or capable of synthesizing D-Leucine, 2-(hydroxymethyl)-. For instance, transcriptomic analysis of a microorganism that produces this compound could reveal the biosynthetic gene cluster responsible for its production. Conversely, exposing a model organism to D-Leucine, 2-(hydroxymethyl)- and analyzing the resultant changes in gene expression can provide clues about its mechanism of action and potential cellular targets.

Proteomics: The introduction of D-Leucine, 2-(hydroxymethyl)- could lead to alterations in the proteome. Quantitative proteomics can be employed to identify proteins that are up- or down-regulated in response to the compound, offering insights into the cellular pathways it modulates. Furthermore, advanced proteomic techniques could explore the possibility of post-translational modifications involving this non-canonical amino acid.

Metabolomics: As a metabolic end-product or intermediate, D-Leucine, 2-(hydroxymethyl)- is intrinsically linked to the metabolome. Untargeted metabolomics can provide a snapshot of the global metabolic changes induced by this compound, potentially identifying novel metabolic pathways or disruptions in existing ones. This approach is crucial for understanding its role in the broader metabolic network. nih.gov

A multi-omics approach, integrating data from genomics, transcriptomics, proteomics, and metabolomics, will be essential for constructing a holistic view of the biological role of D-Leucine, 2-(hydroxymethyl)-.

| Omics Technology | Potential Application for D-Leucine, 2-(hydroxymethyl)- Research | Expected Insights |

| Genomics | Sequencing of organisms that naturally produce the compound. | Identification of biosynthetic gene clusters. |

| Transcriptomics | Analysis of gene expression changes upon exposure to the compound. | Elucidation of cellular response pathways and potential targets. |

| Proteomics | Quantitative analysis of protein expression in the presence of the compound. | Understanding of modulated cellular processes and protein-level effects. |

| Metabolomics | Global analysis of metabolic profiles after administration of the compound. | Mapping of its role in metabolic networks and identification of novel pathways. |

Development of Novel Biocatalysts for Scalable Synthesis

The limited availability of D-Leucine, 2-(hydroxymethyl)- from natural sources necessitates the development of efficient and scalable synthetic routes. Biocatalysis, leveraging the power of enzymes, offers a green and highly selective alternative to traditional chemical synthesis. mdpi.comresearchgate.net

Future research will likely focus on the discovery and engineering of novel biocatalysts for the synthesis of this and other non-canonical amino acids. This can be achieved through several strategies:

Enzyme Prospecting: Mining genomic databases of diverse organisms, particularly extremophiles and uncultured microorganisms, for enzymes with novel catalytic activities.

Directed Evolution: Employing laboratory evolution techniques to tailor the substrate specificity and enhance the catalytic efficiency of existing enzymes, such as amino acid hydroxylases or transaminases, to produce D-Leucine, 2-(hydroxymethyl)-. nih.gov

Rational Enzyme Design: Using computational modeling and protein engineering to design bespoke enzymes with the desired catalytic function for the stereoselective synthesis of the target molecule.

The development of robust whole-cell biocatalysts, where the necessary enzymatic machinery is housed within a microbial host like E. coli or Saccharomyces cerevisiae, will be a key step towards achieving industrially viable and sustainable production of D-Leucine, 2-(hydroxymethyl)-. nih.govnih.gov

| Biocatalyst Development Strategy | Description | Potential for D-Leucine, 2-(hydroxymethyl)- Synthesis |

| Enzyme Prospecting | Searching for naturally occurring enzymes in diverse organisms. | Discovery of novel hydroxylases or other enzymes capable of modifying D-Leucine. |

| Directed Evolution | Laboratory-based evolution of existing enzymes for improved or altered function. | Engineering of enzymes with high stereoselectivity and efficiency for the target synthesis. |

| Rational Enzyme Design | Computational design of enzymes with specific catalytic properties. | Creation of bespoke biocatalysts for the precise synthesis of the desired stereoisomer. |

| Whole-Cell Biocatalysis | Utilization of engineered microorganisms for multi-step synthesis. | Development of a cost-effective and scalable production platform. |

Exploration of Undiscovered Biological Roles in Non-Human Systems

While the function of D-Leucine, 2-(hydroxymethyl)- in humans is yet to be determined, its potential biological roles in a vast array of non-human systems remain a fertile ground for investigation. D-amino acids are known to play significant roles in microorganisms, invertebrates, and plants. nih.govnews-medical.netwikipedia.org

Microbial Ecology: D-amino acids are key components of bacterial cell walls and can act as signaling molecules in microbial communities, influencing processes like biofilm formation and dispersal. frontiersin.org Future research could explore whether D-Leucine, 2-(hydroxymethyl)- is produced by certain bacteria and what role it plays in inter-species communication and competition.

Invertebrate Physiology: D-amino acids have been identified in various marine invertebrates and are implicated in neurotransmission and developmental processes. news-medical.netnih.gov Investigating the presence and function of D-Leucine, 2-(hydroxymethyl)- in these organisms could reveal novel physiological roles.

Plant Biology: Plants are known to produce a wide variety of "rare" or non-proteinogenic amino acids, which can serve as defense compounds against herbivores or pathogens, or as nitrogen storage molecules. nih.govmsu.edu Exploring the possibility of D-Leucine, 2-(hydroxymethyl)- synthesis in plants could uncover new aspects of plant secondary metabolism and chemical ecology.

| Non-Human System | Potential Biological Role of D-Leucine, 2-(hydroxymethyl)- | Research Approach |

| Microorganisms | Cell wall component, signaling molecule in biofilms, antimicrobial agent. | Metagenomic screening, co-culture experiments, analysis of microbial consortia. |

| Invertebrates | Neurotransmitter, developmental regulator, component of toxins. | Tissue-specific analysis, physiological assays, behavioral studies. |

| Plants | Defense compound, nitrogen storage, allelopathic agent. | Metabolomic profiling of diverse plant species, bioassays against herbivores and pathogens. |

Advanced Methodologies for Stereochemical Control and Analysis

The biological activity of chiral molecules is often highly dependent on their stereochemistry. Therefore, the ability to synthesize and analyze the stereoisomers of D-Leucine, 2-(hydroxymethyl)- with high precision is paramount.

Stereoselective Synthesis: The development of advanced synthetic methods that allow for precise control over the stereochemistry at both the α- and β-carbons of the amino acid will be crucial. This includes asymmetric catalysis using chiral catalysts and enzymatic resolutions that can selectively produce the desired D-enantiomer. acs.orgnih.govresearchgate.net The stereocontrolled synthesis of functionalized amino acids is an active area of research with broad applications. nih.gov

Chiral Analysis: Robust analytical techniques are required to accurately determine the enantiomeric purity of D-Leucine, 2-(hydroxymethyl)-. High-performance liquid chromatography (HPLC) with chiral stationary phases or pre-column derivatization with chiral reagents are established methods. More advanced techniques, such as chiral gas chromatography (GC) and trapped ion mobility-mass spectrometry, offer enhanced sensitivity and resolution for the analysis of complex biological samples. acs.org The development of automated and high-throughput chiral analysis methods will be essential for future research and potential applications. acs.org

| Methodology | Application to D-Leucine, 2-(hydroxymethyl)- | Key Advantages |

| Asymmetric Catalysis | Stereoselective synthesis of the D-enantiomer. | High enantiomeric excess, scalability. |

| Enzymatic Resolution | Separation of a racemic mixture to obtain the pure D-isomer. | High specificity, mild reaction conditions. |

| Chiral HPLC | Separation and quantification of enantiomers. | Established and reliable method for purity assessment. |

| Chiral GC-MS | Sensitive detection and quantification of stereoisomers. | High resolution and sensitivity, suitable for complex matrices. |

| Trapped Ion Mobility-MS | Rapid separation of diastereomers in the gas phase. | High-throughput analysis, robustness against salt interference. acs.org |

Q & A

Q. What are the key elements to include in the "Methods" section for studies involving D-Leucine, 2-(hydroxymethyl)- to ensure reproducibility?

- Methodological Answer : Specify synthetic routes (catalyst loading, reaction time), purification steps (column chromatography details), and analytical conditions (HPLC gradients, NMR frequencies). Disclose all software versions (e.g., Gaussian 16 for DFT) and force fields in computational studies. Adhere to FAIR data principles by depositing raw spectra in public repositories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.